molecular formula C5H3ClINO B060944 6-Chloro-2-iodopyridin-3-ol CAS No. 188057-26-3

6-Chloro-2-iodopyridin-3-ol

Cat. No. B060944
Key on ui cas rn: 188057-26-3
M. Wt: 255.44 g/mol
InChI Key: FWIMPBYPMQSSCD-UHFFFAOYSA-N
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Patent
US06001849

Procedure details

To a solution of 2-chloro-5-hydroxypyridine (5 g, from step 11b) and 8.6 g of Na2CO3 in 100 mL of water was added 9.8 g of I2. The mixture was stirred until the iodine color disappeared. The reaction mixture was then adjusted to pH 5 and extracted with EtOAc. The extract was dried over MgSO4, and the solvent was removed. The residue was recrystallized from MeOH to afford 5.4 g of the title compound: 1H NMR (CD3OD, 300 MHz) δ 7.09 (d, 1H, J=8.5 Hz), 7.20 (d, 1H, J=8.5 Hz); MS m/z: 256 (M+H)+, 273 (M+NH4)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][N:3]=1.C([O-])([O-])=O.[Na+].[Na+].[I:15]I>O>[Cl:1][C:2]1[N:3]=[C:4]([I:15])[C:5]([OH:8])=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)O
Name
Quantity
8.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
9.8 g
Type
reactant
Smiles
II
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from MeOH

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)I)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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